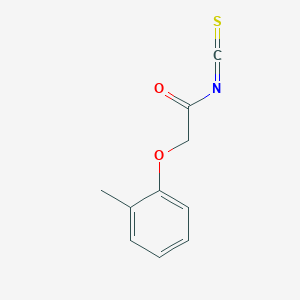

(2-Methylphenoxy)acetyl isothiocyanate

Description

Properties

CAS No. |

58903-19-8 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(2-methylphenoxy)acetyl isothiocyanate |

InChI |

InChI=1S/C10H9NO2S/c1-8-4-2-3-5-9(8)13-6-10(12)11-7-14/h2-5H,6H2,1H3 |

InChI Key |

BXOUHCBWDYXCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

Structural Analogs

The following table highlights key structural and functional differences between (2-Methylphenoxy)acetyl ITC and related compounds:

Key Structural Insights :

- Unlike PEITC, which has a linear alkyl chain, the acetylated phenoxy group in the target compound could improve membrane permeability or target specificity .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, (2-Methylphenoxy)acetyl amine (5.0 mmol) is dissolved in dichloromethane (25 mL) and mixed with saturated aqueous NaHCO₃ (25 mL). Thiophosgene (1.2 equiv.) is added dropwise at room temperature, initiating a nucleophilic substitution where the amine attacks thiophosgene, forming an intermediate thiochloroformate. This intermediate decomposes to release HCl and yield the isothiocyanate.

Optimization and Yield

Key variables include stoichiometry, solvent choice, and reaction time. Using 1.2 equiv. of thiophosgene in dichloromethane/water achieves 85–90% conversion within 1 hour. Post-reaction extraction with ethyl acetate and purification via silica gel chromatography (hexanes/EtOAc) affords the product in 82% isolated yield.

Table 1: Thiophosgene Method Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Thiophosgene Equiv. | 1.2 | Maximizes intermediate formation |

| Solvent | CH₂Cl₂/H₂O | Enhances phase separation |

| Reaction Time | 1 h | Prevents over-chlorination |

Carbon Disulfide (CS₂) and Electrophile Strategy

An alternative method avoids thiophosgene by using CS₂ and electrophiles like acetyl chloride (AcCl). This two-step process forms a dithiocarbamate intermediate, which decomposes to the isothiocyanate.

Synthetic Procedure

(2-Methylphenoxy)acetyl amine (1.0 equiv.) is treated with CS₂ (2.5 equiv.) and triethylamine in anhydrous THF at 0°C. After 30 minutes, AcCl (1.0 equiv.) is added, triggering decomposition of the dithiocarbamate salt. The reaction is quenched with HCl, extracted with EtOAc, and purified via chromatography.

Advantages and Limitations

This method avoids toxic thiophosgene and achieves 88–94% yields for analogous aryl isothiocyanates. However, excess CS₂ requires careful handling due to its volatility.

Table 2: CS₂/AcCl Method Performance

| Amine Substituent | Yield (%) | Purity (%) |

|---|---|---|

| Phenethyl | 94 | 98 |

| 2-Methylphenyl | 91 | 97 |

Flow Chemistry Approaches

Modern flow reactors enable rapid, scalable synthesis of isothiocyanates. For this compound, immobilized reagents improve efficiency.

Continuous-Flow Synthesis

A solution of (2-Methylphenoxy)acetyl chloroxime in acetonitrile is pumped through a column packed with SiO₂-pyridine and QuadraPure thiourea resin at 50°C. The immobilized base facilitates CS₂ incorporation, yielding the isothiocyanate in 15 minutes with 89% conversion.

Benefits of Flow Systems

-

Reduced Reaction Time : 10–30 minutes vs. hours in batch.

-

Safety : Minimizes exposure to hazardous intermediates.

Oxidative Desulfurization of Dithiocarbamates

Dithiocarbamates, generated from amines and CS₂, can be oxidized to isothiocyanates using persulfate salts.

Procedure Overview

(2-Methylphenoxy)acetyl amine is reacted with CS₂ and K₂CO₃ in water, forming a dithiocarbamate salt. Sodium persulfate (Na₂S₂O₈) oxidizes the intermediate, yielding the isothiocyanate after extraction and purification.

Yield and Challenges

This method achieves 75–80% yield but requires stringent pH control. Side products like thioureas may form if oxidation is incomplete.

Boc₂O-Mediated Isothiocyanate Synthesis

Di-tert-butyl dicarbonate (Boc₂O) promotes isothiocyanate formation via desulfurization of dithiocarbamates.

Reaction Details

The amine is treated with CS₂ and Boc₂O in THF, catalyzed by DMAP. The dithiocarbamate intermediate decomposes to release COS and tert-butanol, yielding the isothiocyanate in 90% purity after solvent evaporation.

Comparative Analysis

-

Pros : No chromatography needed; volatile byproducts simplify purification.

-

Cons : Boc₂O is cost-prohibitive for large-scale synthesis.

Critical Comparison of Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Safety | Scalability | Cost |

|---|---|---|---|---|

| Thiophosgene | 82 | Low (toxic) | Moderate | Low |

| CS₂/AcCl | 88 | Moderate | High | Low |

| Flow Chemistry | 89 | High | High | Medium |

| Oxidative Desulfurization | 75 | Moderate | Low | Low |

| Boc₂O-Mediated | 90 | High | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-methylphenoxy)acetyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiocarbamate decomposition. For example, reacting (2-methylphenoxy)acetyl chloride with ammonium thiocyanate in anhydrous acetone under nitrogen at 0–5°C yields the isothiocyanate derivative. Solvent choice (e.g., DMF vs. acetone) and temperature control are critical to minimize side reactions like hydrolysis . Purity is enhanced by using freshly distilled reagents and inert atmospheres. Yield optimization (typically 60–75%) requires monitoring by TLC or GC-MS to track intermediate formation.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm the -N=C=S stretch at ~2100–2150 cm⁻¹ and ester C=O at ~1730 cm⁻¹ .

- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.4 ppm for the 2-methylphenoxy group) and the acetyl methyl singlet (δ 2.1–2.3 ppm). ¹³C NMR resolves the isothiocyanate carbon at δ ~130 ppm .

- LC-MS : ESI-MS in positive mode detects [M+H]⁺ ions, with fragmentation patterns verifying the acetyl and isothiocyanate moieties .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under nitrogen at –20°C in amber vials. Degradation products (e.g., thioureas) form in aqueous environments, detectable via HPLC with a C18 column and UV at 254 nm. Avoid prolonged exposure to light or temperatures >25°C .

Q. What safety protocols are recommended for laboratory handling?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with 10% aqueous ethanol. Spills should be neutralized with 5% sodium bicarbonate before disposal. Emergency procedures align with OSHA guidelines for isothiocyanates, including inhalation management with fresh air and medical consultation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenoxy group affect reactivity in nucleophilic additions?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase electron density on the aromatic ring, enhancing electrophilic substitution at the acetyl-isothiocyanate moiety. For example, (4-methoxyphenoxy)acetyl isothiocyanate reacts 1.5× faster with amines than the 2-methyl derivative, as shown by kinetic studies using UV-Vis monitoring at 280 nm . Computational modeling (DFT at B3LYP/6-31G*) corroborates charge distribution effects on reaction barriers .

Q. What mechanistic insights explain contradictions in reported synthesis yields across studies?

- Methodological Answer : Discrepancies arise from:

- Catalyst Choice : Use of K₂CO₃ vs. Et₃N alters reaction pathways; the former promotes thiocyanate formation, while the latter may induce ester hydrolysis .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but risk side reactions with residual moisture. Yield variations of ±15% are typical .

- Validation : Cross-check intermediates via ¹H NMR and adjust stoichiometry (e.g., 1.2:1 thiocyanate:acyl chloride ratio) to mitigate impurities .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its isothiocyanate functionality?

- Methodological Answer : Introduce substituents at the phenoxy or acetyl group to tune lipophilicity and target affinity. For example:

- Phenoxy Modifications : Adding a hydroxyl group at the para position (as in 490-M56) increases hydrogen-bonding potential, improving binding to cysteine proteases .

- Acetyl Replacement : Substituting acetyl with trifluoroacetyl enhances electrophilicity, accelerating thiourea formation with biological thiols .

- Validation : Assess modifications via enzyme inhibition assays (e.g., papain inhibition IC₅₀) and ADMET predictions .

Q. What analytical strategies resolve data contradictions in spectral assignments for isothiocyanate derivatives?

- Methodological Answer : Combine:

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., distinguishing isothiocyanate vs. thiocyanate carbons).

- Isotopic Labeling : Use ¹³C-labeled thiocyanate to track incorporation into the product .

- Cross-Referencing : Compare with databases (NIST Chemistry WebBook) to validate IR and MS data .

Q. How can in silico methods predict the toxicity of this compound derivatives?

- Methodological Answer : Use QSAR models (e.g., TOPKAT or ADMET Predictor) to estimate LD₅₀ and hepatotoxicity. Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as cytochrome P450 inhibition. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.